molecular formula C17H30N2O3 B13467623 Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate

Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate

Cat. No.: B13467623
M. Wt: 310.4 g/mol
InChI Key: WSNHQHHFNXIXCL-UHFFFAOYSA-N
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Description

Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[311]heptan-1-yl]piperidine-1-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a bicyclic azabicyclo compound under controlled conditions. The reaction often requires the use of protecting groups, such as tert-butyl, to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can produce various substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

Tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C17H30N2O3

Molecular Weight

310.4 g/mol

IUPAC Name

tert-butyl 4-[5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptan-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C17H30N2O3/c1-15(2,3)22-14(21)19-6-4-13(5-7-19)17-8-16(9-17,12-20)10-18-11-17/h13,18,20H,4-12H2,1-3H3

InChI Key

WSNHQHHFNXIXCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C23CC(C2)(CNC3)CO

Origin of Product

United States

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